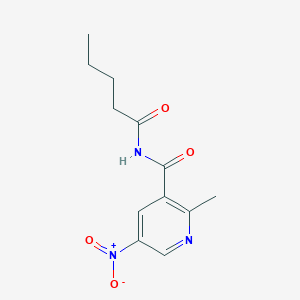
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester is an organic compound with the molecular formula C14H12O3 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color
Métodos De Preparación
The synthesis of 1-azulenecarboxylic acid, 3-acetyl-, methyl ester typically involves the esterification of 1-azulenecarboxylic acid with methanol in the presence of an acid catalystCommon catalysts for this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial production methods for this compound may involve more efficient catalytic processes or alternative synthetic routes to optimize yield and purity
Análisis De Reacciones Químicas
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution can occur at the ester group.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and methanol in the presence of a strong acid or base.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Aplicaciones Científicas De Investigación
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique azulene structure makes it valuable for studying aromaticity and electronic properties.
Biology: The compound’s derivatives may have potential biological activities, including anti-inflammatory and antimicrobial properties
Medicine: While not widely used in medicine, its derivatives could be explored for pharmaceutical applications due to their potential biological activities.
Mecanismo De Acción
The mechanism of action of 1-azulenecarboxylic acid, 3-acetyl-, methyl ester depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-rich azulene ring, which can participate in various electrophilic and nucleophilic reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
1-Azulenecarboxylic acid, 3-acetyl-, methyl ester can be compared with other azulene derivatives and related compounds:
Azulene: The parent hydrocarbon, known for its blue color and aromatic properties.
1-Azulenecarboxylic acid: The carboxylic acid precursor to the ester, used in similar chemical reactions.
3-Acetylazulene: A related compound with an acetyl group directly attached to the azulene ring, differing in reactivity and applications.
Indole derivatives: Compounds with a similar bicyclic structure but different electronic properties and biological activities.
Propiedades
Número CAS |
58313-18-1 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
methyl 3-acetylazulene-1-carboxylate |
InChI |
InChI=1S/C14H12O3/c1-9(15)12-8-13(14(16)17-2)11-7-5-3-4-6-10(11)12/h3-8H,1-2H3 |
Clave InChI |
NXCPLMDXMUUJHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C2C1=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


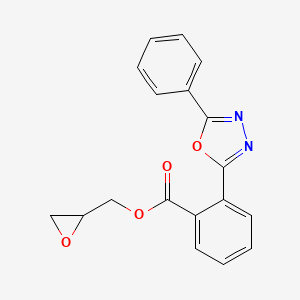
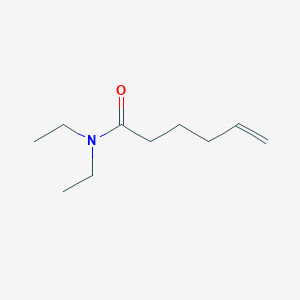


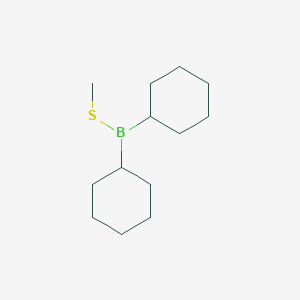
![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

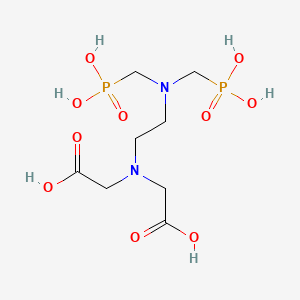
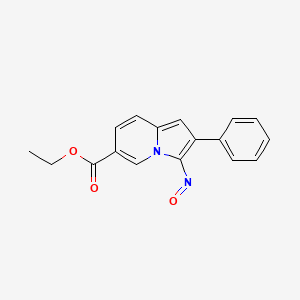
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)

